3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine
Description
Properties
IUPAC Name |
3-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c17-16(18,19)13-5-3-12(4-6-13)11-25(22,23)21-9-15(10-21)24-14-2-1-7-20-8-14/h1-8,15H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFLSPFYEQHSMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Trifluoromethylbenzyl Group: This step involves the sulfonylation of the azetidine intermediate with 4-(trifluoromethyl)benzyl sulfonyl chloride in the presence of a base such as triethylamine.
Attachment to the Pyridine Ring: The final step involves the nucleophilic substitution reaction where the azetidine derivative is reacted with a pyridine derivative under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the compound, depending on the specific functional groups targeted.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structure allows researchers to explore new chemical reactions and pathways. The trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for various synthetic applications.
In biological research, 3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine can be utilized to study the effects of trifluoromethyl groups on biological activity. It may act as a probe to investigate enzyme interactions or receptor binding dynamics. The compound's structural components can influence its biological activity, making it a candidate for further investigation in pharmacological contexts.
Medicine
Medicinally, this compound is of significant interest due to its potential therapeutic properties. It may be explored as a lead compound in drug discovery programs targeting specific diseases or conditions. The mechanism of action involves interactions with molecular targets such as enzymes or receptors, where the trifluoromethyl group can enhance binding affinity and selectivity.
Case Study: Antifungal Activity
Research has shown that derivatives of pyridine-sulfonamide compounds exhibit antifungal properties. Studies have synthesized novel compounds with similar structures to explore their effectiveness against fungal infections . This highlights the potential of 3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine in developing new antifungal agents.
Industry
In the industrial sector, this compound could be pivotal in developing new materials or serve as an intermediate in synthesizing agrochemicals or pharmaceuticals. Its unique properties may lead to innovations in material science and chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the azetidine and pyridine rings provide structural rigidity and electronic properties that influence its biological activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
| Compound Name/ID | Core Structure | Key Substituents | Heterocycle Features |
|---|---|---|---|
| 3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine (Target) | Pyridine | -SO₂-(4-CF₃-benzyl), azetidin-3-yloxy | 4-membered azetidine ring |
| N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) | Piperidine | -NH-C(S)-NEt, 3-CF₃-benzamide | 6-membered piperidine ring |
| 3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7f) | Pyridine | -O-(4-CF₃O-benzyl), 3-Cl, 5-CF₃ | Phenylpyridine hybrid |
| 3-[5-[(3-chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine | Triazole-pyridine | -S-(3-Cl-benzyl), 4-ethoxy-phenyl | Fused triazole-pyridine system |
| 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine | Triazolopyridine | -O-benzyl, 3-methoxy-phenyl | Fused [1,2,4]triazolo[4,3-a]pyridine |
Key Observations :
- Linkage Groups : The sulfonyl (-SO₂-) group in the target differs from thiourea (-NH-C(S)-NEt) in 8a, thioether (-S-) in , and ether (-O-) in 7f. Sulfonyl groups enhance polarity and stability compared to thioethers or amines .
- Fluorinated Motifs : The target’s 4-CF₃-benzyl group shares similarities with 7f’s trifluoromethoxy (-CF₃O) substituent, both providing electron-withdrawing effects, but differ in placement and functional group connectivity .
Physicochemical Properties
- Polarity : The sulfonyl group increases hydrophilicity compared to thioether-linked compounds (e.g., ).
- Melting Points: Trifluoromethyl-substituted compounds (e.g., 7f, m.p. 73.3–75.1°C) exhibit lower melting points than non-fluorinated analogs, suggesting the target may follow similar trends .
- Stability : The CF₃ group enhances metabolic stability relative to chlorine or methoxy substituents in analogs like 7j or ’s triazolopyridine .
Biological Activity
3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a complex synthetic compound notable for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological implications, supported by various studies and data.
Compound Overview
- IUPAC Name : 3-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]oxypyridine
- Molecular Formula : C16H15F3N2O3S
- Molecular Weight : 392.4 g/mol
- CAS Number : 1904048-23-2
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Azetidine Ring : Cyclization of appropriate precursors under basic conditions.
- Sulfonylation : Reaction of the azetidine intermediate with 4-(trifluoromethyl)benzyl sulfonyl chloride using a base (e.g., triethylamine).
- Nucleophilic Substitution : Coupling the azetidine derivative with a pyridine derivative, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) .
The compound's mechanism of action is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the azetidine and pyridine rings contribute to the compound's structural rigidity and electronic properties .
Pharmacological Potential
Research indicates that 3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine may exhibit various pharmacological effects, including:
- Anticancer Activity : Similar trifluoromethyl compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines, such as Jurkat and HeLa cells, indicating potential for further development as anticancer agents .
- Neuroprotective Effects : The compound may also be explored for neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been investigated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in managing cognitive decline .
Case Studies
- Anticancer Studies : A study on related compounds revealed that certain derivatives effectively inhibited cell proliferation in multiple cancer cell lines. The best-performing derivative showed an IC50 value of 4.64 ± 0.08 µM against Jurkat cells, highlighting the potential for developing effective anticancer therapies .
- Neurodegenerative Research : Investigations into compounds with similar structures have indicated their potential as AChE/BuChE inhibitors, which could be beneficial in treating Alzheimer's disease by enhancing cholinergic activity in the brain .
Comparative Analysis
The following table summarizes the biological activities of 3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine compared to similar compounds:
| Compound Name | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| 3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine | Anticancer | TBD | Promising for further investigation |
| BPU (related derivative) | Anticancer | 4.64 ± 0.08 | Effective against Jurkat cells |
| BOPs (pyridinium derivatives) | AChE/BuChE inhibition | 5.90 ± 0.07 (AChE), 6.76 ± 0.04 (BuChE) | Potential for Alzheimer's treatment |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine, and how can purity be ensured?
- Methodology : Utilize oxidative cyclization strategies, inspired by triazolopyridine synthesis (73% yield via NaOCl-mediated ring closure in ethanol at RT for 3 hours ). For sulfonylation, employ benzyl sulfonyl chloride derivatives under inert conditions. Purify via silica/alumina chromatography and validate purity using NMR (δ 7.49–7.31 ppm for aromatic protons) and HRMS (mass error < 5 ppm) .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodology : Combine ¹H/¹³C NMR to identify key groups (e.g., trifluoromethyl at ~113 ppm in ¹³C NMR, azetidine protons at δ 3.84 ppm) . Use FTIR to detect sulfonyl S=O stretches (~1360–1165 cm⁻¹) . Validate molecular weight via HRMS-ESI (e.g., [M+H]⁺ calculated for C₂₀H₂₀F₃N₂O₃S) .
Q. What solvents and conditions are optimal for improving the compound’s solubility in biological assays?
- Methodology : Test DMSO for stock solutions (common in in vitro studies) and aqueous buffers (PBS pH 7.4) with co-solvents like PEG-400 (<5% v/v). Monitor solubility via UV-Vis spectroscopy (λmax ~260 nm for pyridine) and dynamic light scattering for aggregation .
Advanced Research Questions
Q. What mechanistic insights exist for the sulfonylation step during azetidine functionalization?
- Methodology : Perform kinetic studies using variable-temperature NMR to track intermediates. Compare with DFT calculations (e.g., B3LYP/6-31G*) to model transition states. Reference NaOCl’s role in analogous oxidative cyclizations (e.g., hydrazine to triazolopyridine conversion) .
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
- Methodology : Synthesize analogs with modified benzyl (e.g., 4-CF₃ → 4-NO₂) or pyridine (e.g., 3-OMe substitution) groups. Test against targets like kinases (IC₅₀ via radiometric assays) or GPCRs (cAMP/Gq-coupled readouts) . Use molecular docking (AutoDock Vina) to predict binding to ERBB4 or ADAM17 .
Q. What strategies mitigate metabolic instability in preclinical models?
- Methodology : Incubate with liver microsomes (human/rat) and track degradation via LC-MS/MS. Introduce deuterium at labile positions (e.g., azetidine-CH₂) to prolong half-life. Compare with stabilized analogs (e.g., spirocyclic derivatives) .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodology : Validate target engagement using CETSA (cellular thermal shift assay) or SPR (surface plasmon resonance). Cross-reference with transcriptomics (RNA-seq) to identify off-target effects .
Q. What in silico tools predict the compound’s pharmacokinetic profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
